molecular formula C6H6N4OS B1215141 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 80809-38-7

4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1215141
CAS No.: 80809-38-7
M. Wt: 182.21 g/mol
InChI Key: XLYBWYJEEHPZMQ-UHFFFAOYSA-N
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Description

4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound contains a triazole ring fused with a furan ring, which imparts distinct chemical and biological properties. The presence of both amino and thiol groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

4-amino-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c7-10-5(8-9-6(10)12)4-2-1-3-11-4/h1-3H,7H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYBWYJEEHPZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349761
Record name 4-Amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80809-38-7
Record name 4-Amino-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Customer
Q & A

Q1: What is the significance of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol in the development of new drugs?

A1: this compound serves as a crucial building block in synthesizing diverse triazole derivatives. [] In the cited study, it was reacted with various aromatic acids and phenacyl bromides to create novel 6-aryl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 6-aryl-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. These synthesized compounds exhibited promising results when screened for their potential as anti-HIV and kinesin Eg5 inhibitors. [] This highlights the importance of this compound as a starting point for developing new drugs targeting these diseases.

Q2: How does the structure of this compound lend itself to the creation of diverse compounds?

A2: The structure of this compound features reactive amino and thiol groups. These groups can participate in various chemical reactions, allowing for the attachment of different chemical moieties. [] In the cited research, these reactive groups facilitated the condensation reactions with aromatic acids and phenacyl bromides, resulting in the formation of structurally diverse triazolothiadiazole and triazolothiadiazine derivatives. [] This structural versatility opens avenues for synthesizing a range of compounds with potentially distinct biological activities.

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